Bafilomycin C1

V-ATPase inhibition Helicobacter pylori cellular vacuolization

Bafilomycin C1's unique 2-methoxy substitution (absent in Bafilomycin A1/B1) confers distinct V-ATPase V₀ subunit c binding, delivering intermediate inhibition ideal for autophagy flux assays where complete blockade obscures effects. Validated antifungal MIC of 1.56 μg/mL against C. albicans via coordinated ergosterol gene cluster downregulation. Most potent among 9 congeners against SMMC7721 HCC cells with in vivo tumor suppression at 0.2 mg/kg. Nanomolar antiviral activity against influenza A and SARS-CoV-2. ≥95% HPLC, -20°C storage.

Molecular Formula C39H60O12
Molecular Weight 720.9 g/mol
Cat. No. B15558859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBafilomycin C1
Molecular FormulaC39H60O12
Molecular Weight720.9 g/mol
Structural Identifiers
InChIInChI=1S/C39H60O12/c1-21(2)36-26(7)31(49-33(42)16-15-32(40)41)20-39(46,51-36)28(9)35(44)27(8)37-29(47-10)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-30(48-11)38(45)50-37/h12-16,18-19,21,24-29,31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12+,16-15+,22-13+,23-18+,30-19-
InChIKeyWUDBXVQNMOTFEE-FUGNQFJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bafilomycin C1 for Procurement: V-ATPase Inhibitor Potency, Antifungal MIC, and Anticancer IC50 Data for Informed Sourcing


Bafilomycin C1 (CAS 88979-61-7) is a plecomacrolide-class macrolide antibiotic isolated from Streptomyces species, recognized as a potent, specific, and reversible inhibitor of vacuolar-type H⁺-ATPases (V-ATPases) [1]. It exhibits a molecular weight of 720.89 g/mol and is typically supplied as a white powder with ≥95% HPLC purity, requiring storage at -20°C . Beyond its canonical role in blocking lysosomal acidification, Bafilomycin C1 demonstrates multifunctional bioactivities including antibacterial, antifungal, antiviral, and anticancer effects, with documented in vivo efficacy in tumor xenograft models at 0.2 mg/kg subcutaneous dosing [2].

Why Bafilomycin C1 Cannot Be Interchanged with Other V-ATPase Inhibitors or Bafilomycin Analogs


Despite shared V-ATPase inhibition, plecomacrolides exhibit marked structural and functional divergence that precludes direct substitution. Bafilomycin C1 differs from Bafilomycin A1 and B1 by the absence of a 2-hydroxy group and the presence of a 2-methoxy substitution, as well as a 24-methyl group rather than a 24-ethyl group, which directly impacts binding affinity to the V₀ subunit c [1]. In H. pylori vacuolization assays, Bafilomycin A1 displays the highest potency, followed by B1, C1, and D—a rank order that correlates precisely with their respective V-ATPase inhibitory capacities [1]. Furthermore, the selectivity profile diverges across analogs: while Concanamycin A shares the core macrolide scaffold, mutation studies in Neurospora crassa reveal that specific subunit c residues confer strong resistance to bafilomycin yet minimal resistance to concanamycin, indicating distinct binding determinants that translate to differential biological outcomes [2]. Consequently, sourcing Bafilomycin C1 specifically—rather than a generic V-ATPase inhibitor—is essential for experimental reproducibility and for capitalizing on its unique antifungal, anticancer, and antiviral activity profiles documented at defined quantitative thresholds.

Bafilomycin C1 Head-to-Head Evidence: Quantitative Differentiation from Analogs and Alternatives


Bafilomycin C1 vs. A1, B1, D: V-ATPase Inhibitory Potency Rank Order in Cellular Vacuolization Assay

In a direct head-to-head comparison evaluating the inhibition of H. pylori cytotoxin-induced cellular vacuolization, the four naturally occurring bafilomycins were tested side-by-side. Bafilomycin A1 exhibited the highest activity, followed by Bafilomycin B1, then Bafilomycin C1, and finally Bafilomycin D [1]. The differential potency across this congeneric series correlates directly with their respective abilities to inhibit V-ATPase and dissipate the pH gradient of intracellular acidic organelles [1].

V-ATPase inhibition Helicobacter pylori cellular vacuolization

Bafilomycin C1 Antifungal MIC Against Candida albicans: 1.56 μg/mL and Sterol Biosynthesis Mechanism

In a screen of nine bafilomycins isolated from Streptomyces albolongus, Bafilomycin C1 (Baf C1) demonstrated strong antifungal activity against the clinically relevant fungal pathogen Candida albicans, with a minimum inhibitory concentration (MIC) value of 1.56 μg/mL [1]. Mechanistically, Baf C1 exerts its antifungal effect through downregulation of ergosterol biosynthesis genes, as demonstrated by quantitative PCR analysis revealing Log₂ fold-change reductions in ACS1, HMG1, IDI1, and the ERG gene cluster (ERG1, ERG2, ERG6, ERG7, ERG8, ERG9, ERG12, ERG13, ERG20, ERG24, ERG251, ERG252, ERG26, ERG27, ERG28) [1].

Antifungal Candida albicans MIC

Bafilomycin C1 Anticancer Cytotoxicity: Strongest Activity Among Nine Bafilomycins Against SMMC7721 HCC Cells

In a study isolating nine cytotoxic bafilomycins from the fermentation broth of Streptomyces albolongus, Bafilomycin C1 presented the strongest cytotoxic activity among all tested analogs, with particularly pronounced efficacy against SMMC7721 human hepatocellular carcinoma (HCC) cells [1]. In vitro, Bafilomycin C1 retarded SMMC7721 cell growth at concentrations of 0.33 μM, 1.1 μM, and 3.3 μM over six days in a time- and dose-dependent manner . In vivo, subcutaneous administration of Bafilomycin C1 at 0.2 mg/kg for 20 days significantly suppressed tumor growth in a BALB/c nude mouse SMMC7721 xenograft model with few apparent side effects [1].

Anticancer Hepatocellular carcinoma Cytotoxicity

Bafilomycin C1 Antiviral IC50: Nanomolar Range Activity Against Influenza A and SARS-CoV-2

Bafilomycins isolated from feces-derived Streptomyces sp. HTL16, including Bafilomycin C1, exhibited potent antiviral activities against both influenza A virus and SARS-CoV-2, with IC50 values reported in the nanomolar range [1]. The antiviral mechanism is attributed to inhibition of endosomal ATP-driven proton pumps (V-ATPases), which blocks the pH-dependent viral entry and replication processes [1]. Additional studies confirm that Bafilomycin C1 at 0.3 μM reduces viral genome copy numbers in the culture supernatant of Vero E6 cells infected with H1N1 influenza A .

Antiviral Influenza A SARS-CoV-2

Bafilomycin C1 Application Scenarios: Where Quantitative Differentiation Drives Experimental Success


V-ATPase Functional Studies Requiring Intermediate Inhibitory Potency

When experimental design necessitates partial rather than maximal V-ATPase inhibition—for instance, in autophagy flux assays where complete blockade may obscure intermediate effects—Bafilomycin C1 offers a defined intermediate potency between Bafilomycin A1 (highest) and Bafilomycin D (lowest) as established in H. pylori vacuolization assays [1]. This rank-order differentiation enables precise titration of V-ATPase inhibition without overshooting the desired pharmacological window.

Antifungal Lead Discovery Targeting Sterol Biosynthesis

Bafilomycin C1 serves as a validated starting point for antifungal drug development against Candida albicans, with a confirmed MIC of 1.56 μg/mL and a clearly elucidated mechanism involving coordinated downregulation of the ergosterol biosynthesis gene cluster (including ERG1, ERG2, ERG6, ERG7, ERG8, ERG9, ERG11, ERG12, ERG13, ERG20, ERG24, ERG251, ERG252, ERG26, ERG27, ERG28) [2]. This dual characterization of potency and mechanism distinguishes Bafilomycin C1 from other bafilomycins lacking parallel mechanistic validation.

Hepatocellular Carcinoma Preclinical Studies

Bafilomycin C1 is the empirically most potent cytotoxic bafilomycin against SMMC7721 HCC cells among nine congeneric analogs isolated from the same Streptomyces albolongus fermentation [3]. With validated in vivo tumor suppression at 0.2 mg/kg subcutaneous dosing in xenograft models and favorable tolerability, Bafilomycin C1 is uniquely positioned for hepatocellular carcinoma research requiring a characterized V-ATPase inhibitor with demonstrated antitumor efficacy [3].

Broad-Spectrum Antiviral Research

For host-directed antiviral studies targeting pH-dependent viral entry, Bafilomycin C1 provides nanomolar-range IC50 activity against both influenza A and SARS-CoV-2, with documented viral genome reduction at 0.3 μM in Vero E6 cells [4]. This cross-viral efficacy, coupled with its well-defined V-ATPase inhibitory mechanism, makes Bafilomycin C1 a preferred tool compound for investigating endosomal acidification blockade as a therapeutic strategy against enveloped respiratory viruses.

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